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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

For Researchers, Scientists, and Drug Development Professionals

FNDR-20123 has emerged as a promising novel anti-malarial agent, exhibiting potent activity
as a histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of
the safety profile and off-target effects of FNDR-20123 against other relevant anti-malarial
compounds and HDAC inhibitors. The following sections present a detailed analysis supported
by experimental data, structured to facilitate objective evaluation by researchers and drug
development professionals.

In Vitro Safety and Off-Target Profile

FNDR-20123 has undergone a battery of in vitro safety and selectivity assessments. The data,
summarized below, is compared with the known profiles of the HDAC inhibitors Vorinostat
(SAHA) and Trichostatin A, as well as the established anti-malarial drugs Atovaquone and
Pyrimethamine.

Cytotoxicity Profile

FNDR-20123 has demonstrated negligible cytotoxicity against human cell lines at
concentrations effective against Plasmodium falciparum.
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Cytotoxicity
Compound Cell Line Assay Type Metric (IC50 or Reference
% Viability)
HepG-2 (human " -
FNDR-20123 ] ) Not specified Negligible [1][2]
liver carcinoma)
THP-1 (human » o
FNDR-20123 ) Not specified Negligible [11[2]
monocytic)
Vorinostat Various cancer ) Varies by cell line
] Multiple [3]
(SAHA) cell lines (nM to uM range)
) ) Various cancer ) Varies by cell line
Trichostatin A ) Multiple [4]
cell lines (nM range)
n B Information not
Atovaquone Not specified Not specified ) )
readily available
) ) - - Information not
Pyrimethamine Not specified Not specified

readily available

Cardiac Safety: hERG Liability

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to
inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to

cardiac arrhythmias.
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Compound hERG Inhibition (IC50) Reference

FNDR-20123 > 100 pM [1]12]

) Information not readily
Vorinostat (SAHA) )
available

] ] Information not readily
Trichostatin A ]
available

Information not readily
Atovaquone .
available

_ _ Information not readily
Pyrimethamine )
available

Drug Metabolism Interaction: Cytochrome P450 (CYP)
Inhibition
The potential for drug-drug interactions is assessed by examining the inhibition of major

cytochrome P450 enzymes.

CYP Isoforms

Compound Inhibition (IC50) Reference
Tested
FNDR-20123 Not specified > 25 uM [1][2]
) - Information not readily
Vorinostat (SAHA) Not specified )
available
] ) - Information not readily
Trichostatin A Not specified ]
available
N Information not readily
Atovaquone Not specified ]
available
Pyrimethamine CYP2C8 Known inhibitor [5]

Off-Target Profile: Human HDAC Isoform Selectivity
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FNDR-20123's primary mechanism of action is through the inhibition of HDACs. Its activity

against various human HDAC isoforms reveals its off-target profile.

Compoun HDAC1 HDAC2 HDAC3 HDAC6 HDACS8 Referenc
d (IC50) (IC50) (1C50) (IC50) (IC50) e
FNDR-
25 nM 29 nM 2 nM 11 nM 282 nM [6][7]
20123
. Pan-HDAC Pan-HDAC Pan-HDAC Pan-HDAC Pan-HDAC
Vorinostat
inhibitor inhibitor inhibitor inhibitor inhibitor [8]
(SAHA)
(nMrange) (nMrange) (nMrange) (nMrange) (nM range)
Pan-HDAC Pan-HDAC Pan-HDAC Pan-HDAC Pan-HDAC
Trichostati I I - —
A inhibitor inhibitor inhibitor inhibitor inhibitor [9]
n
(nMrange) (nMrange) (nMrange) (nMrange) (nM range)

In Vivo Safety Profile

Preclinical in vivo studies provide crucial information on the overall safety and tolerability of a
drug candidate.

Rodent Toxicology Studies
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Compound

Species

Study
Duration

Dose

Key
T Reference
Findings

FNDR-20123

Sprague-
Dawley Rats

14 days

100 mg/kg
(daily)

No
abnormality
in body
. [2]
weight or
gross organ

pathology

Vorinostat
(SAHA)

Not specified

Not specified

Not specified

Dose-limiting
toxicities
include
gastrointestin
al issues,
fatigue, and
myelosuppre

ssion

Atovaquone

Not specified

Not specified

Not specified

Common side
effects
include [11][12][13]
gastrointestin  [14]

al issues and

headache

Pyrimethamin

e

Not specified

Not specified

Not specified

Side effects
include loss
of appetite,

vomiting, and
[15][16][17]

potential for
[18]

severe skin
and
hematological

reactions

Signaling Pathway and Experimental Workflows
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To visually represent the biological context and experimental procedures discussed, the

following diagrams are provided.
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Caption: Mechanism of action of FNDR-20123 via HDAC inhibition.
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Test Compound

FNDR-20123
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Click to download full resolution via product page

Caption: Workflow for in vitro safety and selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are summaries of the key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

e Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.
e Procedure:
o Cells are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with a range of concentrations of the test compound (e.g., FNDR-20123)
and incubated for a specified period (e.g., 48-72 hours).
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o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to
each well and incubated to allow for the formation of formazan crystals by metabolically
active cells.

o The formazan crystals are solubilized, and the absorbance is measured using a microplate
reader.

o Cell viability is calculated as a percentage of the untreated control, and the IC50 value is
determined.[19][20][21][22][23]

hERG Potassium Channel Assay (Automated Patch
Clamp)

e Cell Line: HEK293 cells stably expressing the hERG channel.

e Procedure:

[¢]

Whole-cell patch-clamp recordings are performed using an automated platform.

[¢]

A specific voltage protocol is applied to elicit hERG currents.

o

Cells are perfused with vehicle control followed by increasing concentrations of the test
compound.

o

The effect of the compound on the hERG tail current is measured.

o

The concentration-response curve is generated to determine the IC50 value.[24][25][26]
[27][28]

Cytochrome P450 (CYP) Inhibition Assay
e System: Human liver microsomes.
e Procedure:

o A cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19,
2D6, 3A4) is incubated with human liver microsomes in the presence of NADPH.
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o The test compound is added at various concentrations.

o The reaction is terminated, and the formation of specific metabolites is quantified using
LC-MS/MS.

o The percentage of inhibition is calculated relative to the vehicle control, and IC50 values
are determined.[29][30][31][32][33]

In Vivo Rodent Toxicity Study

e Animal Model: Sprague-Dawley rats.

e Procedure:

[¢]

Animals are divided into control and treatment groups (typically 3 dose levels).

o The test compound is administered daily via the intended clinical route (e.g., oral gavage)
for a specified duration (e.g., 14 or 28 days).

o Dalily clinical observations, body weight, and food consumption are monitored.

o At the end of the study, blood samples are collected for hematology and clinical chemistry
analysis.

o Afull necropsy is performed, and major organs are collected for histopathological
examination.[34][35][36][37][38]

This guide provides a foundational comparison of the safety and off-target profile of FNDR-
20123. Further head-to-head studies with direct comparators under identical experimental
conditions will be invaluable for a more definitive assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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